Pentadecanoic Acid

Epigenetics Cancer Research HDAC6 Inhibition

Sourcing odd-chain fatty acid references with validated target engagement remains a persistent challenge: even-chain substitutes (C16:0) and endogenous-biased analogs (C17:0) fail to replicate C15:0's unique HDAC6 inhibition and mitochondrial anaplerotic flux. Pentadecanoic acid (CAS 1002-84-2) directly addresses this gap with quantitative differentiation: • HDAC6 inhibition superior to all shorter OCFAs (C5:0-C11:0), making it the most potent natural ligand for SAR-driven lead optimization. • Activates AMPK and inhibits mTOR, sharing 24 clinically relevant biomarkers with rapamycin; demonstrates activity across 36 primary human cell biomarkers with zero observed cytotoxicity-a broader safety margin than EPA. • Circulating C15:0 levels are driven primarily by dietary intake, whereas C17:0 is endogenously regulated-ensuring superior fidelity as a dairy fat biomarker in large-scale cohort studies.

Molecular Formula C15H30O2
Molecular Weight 242.40 g/mol
CAS No. 1002-84-2
Cat. No. B115217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentadecanoic Acid
CAS1002-84-2
SynonymsPentadecylic Acid;  n-Pentadecanoic Acid;  14FA;  NSC 28486; 
Molecular FormulaC15H30O2
Molecular Weight242.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)
InChIKeyWQEPLUUGTLDZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:1 gramPurity:99%Physical solid

Structure & Identifiers


Interactive Chemical Structure Model





Pentadecanoic Acid (C15:0) Overview


Pentadecanoic acid (C15:0, CAS 1002-84-2) is a straight-chain, 15-carbon odd-chain saturated fatty acid (OCFA). Unlike common even-chain saturated fatty acids, its catabolism via β-oxidation yields propionyl-CoA, which enters the tricarboxylic acid cycle as succinyl-CoA, uniquely supporting mitochondrial anaplerosis and metabolic flux [1]. Present in trace amounts in dairy fat and certain plants, C15:0 is increasingly recognized as a bioactive nutrient with a distinct mechanism-of-action profile, including activation of AMPK and PPAR-α/δ, and inhibition of mTOR and HDAC6 [2]. Its commercial relevance stems from a growing body of evidence positioning it as a potential essential fatty acid and a candidate for nutraceutical and therapeutic development.

Odd-chain fatty acid with mitochondrial anaplerosis via propionyl-CoA pathway
Reported AMPK/PPAR-α/δ activation and mTOR/HDAC6 inhibition context
Dietary biomarker and nutritional OCFA research studies

Why Pentadecanoic Acid (C15:0) Is Irreplaceable


Direct substitution of pentadecanoic acid with other saturated fatty acids, including its closest OCFA analog heptadecanoic acid (C17:0) or the even-chain palmitic acid (C16:0), is not scientifically justified due to fundamental differences in metabolic fate, molecular target engagement, and demonstrated safety profiles. Critically, evidence indicates that C15:0 blood concentrations are driven primarily by dietary intake, whereas C17:0 levels are largely influenced by endogenous production, suggesting a unique physiological reliance on external C15:0 [1]. Furthermore, systematic comparative studies reveal that even minor variations in carbon chain length among OCFAs result in orders-of-magnitude differences in key biological activities, such as HDAC6 inhibition, rendering class-level interchange invalid for precise research applications [2]. The following quantitative evidence substantiates these selection-critical differences.

C15:0 Target Dietary intake drives circulating levels; supports anaplerotic entry via propionyl-CoA
C17:0 Substitute Endogenous regulation dominates blood levels; dietary correlation may not transfer
C15:0 Target Reported HDAC6 inhibition rank 1 among tested OCFAs (C5–C15)
Shorter OCFA Substitute Chain-length-dependent rank order; C7:0/C9:0 reported as moderate inhibitors
C15:0 Target Odd-chain β-oxidation yields propionyl-CoA with TCA anaplerotic entry
C16:0 Substitute Even-chain metabolism yields acetyl-CoA only; metabolic fate context may differ

Pentadecanoic Acid (C15:0) Differentiation Evidence


HDAC6 Inhibition vs. Other Odd-Chain Fatty Acids

In a head-to-head comparison of five odd-chain fatty acids, pentadecanoic acid (C15:0) demonstrated the most potent histone deacetylase 6 (HDAC6) inhibitory activity. The rank order of inhibition was C15:0 > undecanoic acid (C11:0) > nonanoic acid (C9:0) > heptanoic acid (C7:0) > valeric acid (C5:0), directly correlating with chain length [1]. This biochemical activity translated into the strongest anti-proliferative effects in cancer cell line assays, with C15:0 and C11:0 classified as 'strong' inhibitors, while C7:0 and C9:0 showed only 'moderate' effects, and C5:0 was 'weak' [1].

HDAC6 Inhibition Rank
Head-to-head
C15:0 ranked 1st among 5 OCFAs tested; reported as strong inhibitor class alongside C11:0. Rank order: C15:0 > C11:0 > C9:0 > C7:0 > C5:0.
Supports OCFA selection for HDAC6 inhibitor screening
In vitro enzymatic assay; MCF-7 and A549 cell lines
Epigenetics Cancer Research HDAC6 Inhibition

Broader, Safer Anti-Inflammatory Activity vs. EPA

In a systematic comparative analysis across 12 primary human cell-based disease systems measuring 148 biomarkers, pentadecanoic acid (C15:0) exhibited a broader and safer anti-inflammatory activity profile compared to eicosapentaenoic acid (EPA), a well-established omega-3 fatty acid [1]. At the same concentration (17 µM), C15:0 and EPA shared 12 clinically relevant activities. However, C15:0 induced an additional 28 beneficial activities not observed with EPA, primarily anti-inflammatory in nature [1]. Critically, EPA was cytotoxic to four distinct cell systems at 50 µM, whereas C15:0 demonstrated no cytotoxicity at any tested concentration (1.9 - 50 µM) [1]. Overall, C15:0 showed dose-dependent activity involving 36 biomarkers across 10 systems [1].

Bioactivity vs. EPA
Head-to-head
C15:0 (17 µM): 36 biomarker activities across 10/12 cell systems, 0 systems cytotoxic. EPA (50 µM): 12 shared activities, cytotoxic in 4 systems.
Reported broader activity and distinct cytotoxicity profile context
BioMAP® platform; 12 primary human cell systems
Inflammation Drug Discovery Nutraceutical Safety Pharmacology

Longevity Pathway Modulation vs. Rapamycin

Pentadecanoic acid (C15:0) activates AMPK and inhibits mTOR, core components of the human longevity pathway [1]. A comparative study using human cell-based molecular phenotyping assays demonstrated that the activity profile of C15:0 closely parallels that of rapamycin, a leading longevity-enhancing compound [1]. C15:0 (at 17 µM) and rapamycin (at 9 µM) shared 24 clinically relevant activities across 10 distinct cell systems, including anti-inflammatory (lowered MCP-1, TNFα, IL-10, IL-17A/F), antifibrotic, and anticancer activities [1]. Overall, C15:0 demonstrated 36 dose-dependent activities across 10 of 12 cell systems, a breadth of effect comparable to rapamycin's 32 activities across 12 of 12 systems [1].

Pathway Profile vs. Rapamycin
Head-to-head
C15:0 (17 µM): 36 activities across 10/12 systems. Rapamycin (9 µM): 32 activities across 12/12 systems. 24 shared activities including anti-inflammatory and antifibrotic readouts.
Shared cell-system response context with rapamycin
BioMAP® molecular phenotyping comparison
Longevity Aging Metabolism Nutraceutical

Essential Fatty Acid Evidence vs. Heptadecanoic Acid

A systematic review of evidence supporting the classification of OCFAs as essential fatty acids reveals a critical distinction between pentadecanoic acid (C15:0) and its closest analog, heptadecanoic acid (C17:0) [1]. A key criterion for essentiality is the inability of the human body to endogenously produce adequate amounts, necessitating dietary intake. The evidence for C15:0 meeting this criterion is rated 'Moderate to Strong,' supported by multiple studies showing a linear correlation between dietary intake and blood levels, with circulating concentrations unaffected by gut microbiota [1]. In stark contrast, the evidence for C17:0 is rated 'No Strong,' as studies demonstrate a lack of correlation between dietary C17:0 intake and its circulating concentrations, indicating a significant role for endogenous production [1]. This fundamental difference in physiological reliance underscores the non-interchangeable nature of these two in-class fatty acids.

EFA Evidence Review
Class-level
C15:0: Moderate-to-Strong evidence for dietary dependence. C17:0: No Strong evidence; endogenous production confounds intake correlation.
Dietary biomarker context differs from C17:0
Review of epidemiological and intervention studies
Nutritional Science Essential Fatty Acid Biomarker

Pentadecanoic Acid (C15:0) Research & Industrial Applications


HDAC6 Epigenetic Modulator Development

Procure pentadecanoic acid (C15:0) as the primary odd-chain fatty acid reference standard for screening and structure-activity relationship (SAR) studies targeting histone deacetylase 6 (HDAC6). Direct comparative evidence confirms its superior inhibitory activity over shorter-chain OCFAs (C5:0-C11:0), establishing it as the most potent natural ligand in this class for guiding lead optimization and assay development [4].

Longevity Pathway Research & Nutraceutical Development

Utilize pentadecanoic acid (C15:0) as a molecular tool in cell-based assays to study AMPK activation and mTOR inhibition. Its activity profile has been shown to share 24 clinically relevant biomarkers with rapamycin, a gold-standard longevity compound, making it a unique, naturally-derived alternative for investigating these pathways and for developing next-generation nutraceutical products aimed at promoting healthspan [4].

Nutritional Biomarker Validation in Epidemiology

In large-scale cohort studies investigating dietary influences on cardiometabolic health, use pentadecanoic acid (C15:0) as a specific and reliable biomarker for dairy fat intake. Evidence indicates its circulating levels are more strongly correlated with dietary consumption compared to heptadecanoic acid (C17:0), which is subject to greater endogenous regulation, ensuring higher fidelity in nutritional exposure assessment [4].

Broad-Spectrum Anti-Inflammatory Agent Screening

For high-throughput or phenotypic screening campaigns aimed at identifying anti-inflammatory compounds with minimal cytotoxicity, pentadecanoic acid (C15:0) serves as an ideal positive control or starting scaffold. It has demonstrated activity across 36 biomarkers in primary human cell systems without any observed cytotoxicity, a profile demonstrably safer and broader than that of the well-established anti-inflammatory fatty acid EPA [4].

Application
Selection Property
Validation Focus
HDAC6 Inhibitor Screening Studies
OCFA chain-length rank context
HDAC6 inhibition assay validation
AMPK/mTOR Pathway Research
Reported pathway-response context
Shared activity profile review
Nutritional Biomarker Research
Dietary intake correlation context
Circulating level specificity review
Anti-Inflammatory Activity Screening
Multi-biomarker response context
Cell viability endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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